2-(Propylamino)acetonitrile is an organic compound characterized by the presence of a propylamino group and a nitrile functional group. Its chemical formula is and it is classified as an aliphatic amine. This compound has garnered interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and as an intermediate in chemical reactions.
2-(Propylamino)acetonitrile can be sourced from various chemical suppliers or synthesized in laboratory settings. It falls under the category of nitriles, which are compounds containing a cyano group () attached to a carbon atom. The presence of the propylamino group classifies it further as an aliphatic amine, making it relevant in studies involving amine chemistry.
The synthesis of 2-(propylamino)acetonitrile can be achieved through several methods, including:
The reaction conditions typically involve:
The molecular structure of 2-(propylamino)acetonitrile features:
CC(C)NCC#N
InChI=1S/C5H10N2/c1-3-4(2)6-5-7/h4,6H,3H2,1-2H3
2-(Propylamino)acetonitrile can undergo various chemical reactions:
The mechanism of action for 2-(propylamino)acetonitrile primarily involves its reactivity due to the nitrile functional group. The cyano group is polar and can engage in electrophilic attacks, facilitating various transformations:
2-(Propylamino)acetonitrile is utilized in various scientific applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: